

Analytical methods for the quantification of "Pyridazin-3-ylmethanol"

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Compound of Interest

Compound Name: *Pyridazin-3-ylmethanol*

Cat. No.: *B1363950*

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Application Note: Quantitative Analysis of Pyridazin-3-ylmethanol

For: Researchers, scientists, and drug development professionals.

Introduction

Pyridazin-3-ylmethanol is a key heterocyclic building block in modern medicinal chemistry and drug development.[1] Its pyridazine core is a structural motif found in numerous biologically active compounds, making it a critical intermediate in the synthesis of novel pharmaceutical agents.[1] Accurate and precise quantification of **Pyridazin-3-ylmethanol** is paramount throughout the drug development lifecycle, from monitoring reaction kinetics and assessing purity of active pharmaceutical ingredients (APIs) to pharmacokinetic studies in biological matrices.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of **Pyridazin-3-ylmethanol**. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section is designed to provide not just a protocol, but a foundational understanding of the method's rationale, empowering researchers to adapt and troubleshoot as needed.

Chemical and Physical Properties

A foundational understanding of the analyte's properties is critical for analytical method development.

Property	Value	Reference
CAS Number	37444-46-5	[2][3]
Molecular Formula	C ₅ H ₆ N ₂ O	[2][3]
Molecular Weight	110.11 g/mol	[2][3]
IUPAC Name	(Pyridazin-3-yl)methanol	[2][3]

The presence of the pyridazine ring, a basic nitrogen heterocycle, and a primary alcohol functional group dictates the selection of appropriate analytical conditions. The basicity of the pyridazine moiety, for instance, necessitates careful pH control in reversed-phase HPLC to ensure optimal peak shape.[4]

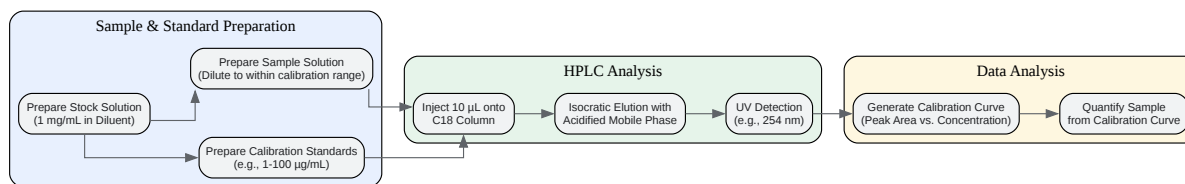
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the quantification of non-volatile and thermally labile compounds like **Pyridazin-3-ylmethanol**, making it ideal for purity assessment and quality control applications.[5]

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the method of choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. **Pyridazin-3-ylmethanol**, being a polar molecule, will have a relatively short retention time under standard RP-HPLC conditions. The key to a robust method is controlling the ionization state of the basic pyridazine ring to achieve a symmetrical peak shape. At a pH below the pKa of the pyridazine nitrogen, the molecule will be protonated, leading to consistent interactions with the stationary phase and minimizing peak tailing.[4]

Experimental Workflow: HPLC-UV



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Caption: Workflow for HPLC-UV quantification of **Pyridazin-3-ylmethanol**.

Detailed Protocol: HPLC-UV

1. Materials and Reagents

- **Pyridazin-3-ylmethanol** reference standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid ($\geq 98\%$)
- Methanol (HPLC grade)
- Diluent: 50:50 (v/v) Acetonitrile:Water

2. Instrumentation

- HPLC system with a UV detector, autosampler, and column oven.[5]
- Column: C18, 4.6 x 150 mm, 5 μm particle size.

3. Chromatographic Conditions

Parameter	Condition	Rationale
Mobile Phase	Acetonitrile : Water (10:90 v/v) with 0.1% Formic Acid	The low organic content is suitable for this polar analyte. Formic acid ensures the pyridazine nitrogen is protonated, improving peak shape.[4]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Detection	UV at 254 nm	A common wavelength for aromatic heterocycles, providing good sensitivity. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Vol.	10 µL	
Run Time	10 minutes	Sufficient to elute the analyte and any early-eluting impurities.

4. Preparation of Solutions

- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **Pyridazin-3-ylmethanol** reference standard and dissolve in 10 mL of diluent.
- **Calibration Standards:** Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Preparation:** Dissolve the sample containing **Pyridazin-3-ylmethanol** in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[5]

5. Data Analysis

- Inject the calibration standards and the sample(s).
- Integrate the peak area of **Pyridazin-3-ylmethanol**.
- Construct a calibration curve by plotting the peak area versus concentration for the standards.
- Determine the concentration of **Pyridazin-3-ylmethanol** in the sample by interpolating its peak area from the calibration curve.

Validation Parameter	Typical Performance
Linearity (R^2)	> 0.999
LOD	~0.1 µg/mL
LOQ	~0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

Gas Chromatography-Mass Spectrometry (GC-MS)

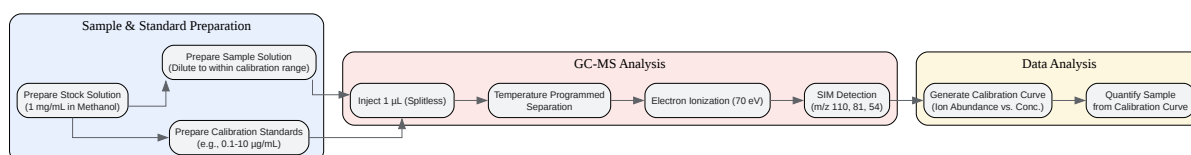
For the analysis of **Pyridazin-3-ylmethanol** in the presence of volatile or semi-volatile impurities, GC-MS is a powerful alternative.[5] Its high sensitivity and the structural information provided by the mass spectrometer make it an excellent tool for both quantification and identification.

Principle and Rationale

GC separates compounds based on their volatility and interaction with a stationary phase. The primary alcohol in **Pyridazin-3-ylmethanol** provides a polar handle that can lead to peak tailing on standard non-polar GC columns due to interactions with active sites. Therefore, a mid-polarity column (e.g., containing a phenyl or cyanopropyl functional group) is recommended to achieve better peak shape. Derivatization, while an option to improve volatility and peak shape, is often not necessary for this compound if an appropriate column is chosen. Mass

spectrometry provides highly selective detection, allowing for quantification even in complex matrices.

Experimental Workflow: GC-MS



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Caption: Workflow for GC-MS quantification of **Pyridazin-3-ylmethanol**.

Detailed Protocol: GC-MS

1. Materials and Reagents

- **Pyridazin-3-ylmethanol** reference standard (purity ≥98%)
- Methanol (GC grade or equivalent)

2. Instrumentation

- GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.

3. GC-MS Conditions

Parameter	Condition	Rationale
Inlet Temp.	250 °C	Ensures rapid volatilization of the analyte.
Injection Mode	Splitless (1 µL)	For trace-level analysis to maximize sensitivity.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas.
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min	An initial hold at a moderate temperature allows for solvent focusing, followed by a ramp to elute the analyte.
Ion Source Temp.	230 °C	Standard temperature for electron ionization.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard for generating reproducible fragmentation patterns.
Detection Mode	Selected Ion Monitoring (SIM)	For enhanced sensitivity and selectivity in quantification.
SIM Ions	Quantifier: m/z 110 (M ⁺)Qualifiers: m/z 81, 54	The molecular ion (M ⁺) is often used for quantification. Qualifier ions confirm identity.

4. Preparation of Solutions

- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **Pyridazin-3-ylmethanol** and dissolve in 10 mL of methanol.
- **Calibration Standards:** Serially dilute the stock solution with methanol to prepare standards in the desired range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- **Sample Preparation:** Dissolve the sample in methanol to achieve a concentration within the calibration range.

5. Data Analysis

- Analyze the standards and samples using the defined GC-MS method.
- Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 110) against concentration.
- Calculate the sample concentration using the regression equation from the calibration curve.

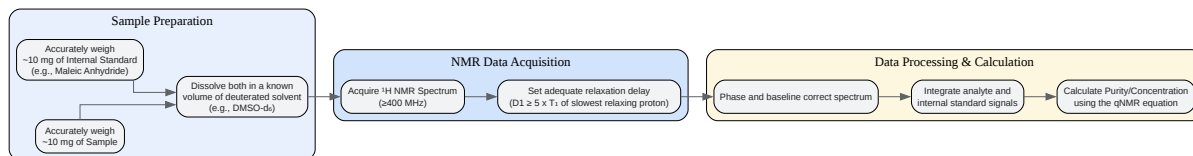
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.^{[6][7]} It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Principle and Rationale

In qNMR, the concentration of the analyte is determined by comparing the integral of a specific analyte signal with the integral of a known amount of an internal standard.^[6] The method is non-destructive and highly accurate, making it suitable for certifying reference materials or as an orthogonal method to chromatography.^[7] Key requirements for a successful qNMR experiment are the selection of a suitable solvent, a high-purity internal standard that has signals that do not overlap with the analyte, and ensuring full relaxation of all relevant nuclei.

Experimental Workflow: qNMR



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Caption: Workflow for qNMR purity assessment of **Pyridazin-3-ylmethanol**.

Detailed Protocol: qNMR

1. Materials and Reagents

- **Pyridazin-3-ylmethanol** sample
- High-purity internal standard (IS), e.g., Maleic Anhydride (purity >99.5%)
- Deuterated solvent, e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆)

2. Instrumentation

- NMR Spectrometer (≥400 MHz) equipped with a probe capable of quantitative measurements.

3. Sample Preparation

- Accurately weigh approximately 10 mg of the **Pyridazin-3-ylmethanol** sample (Wanalyte) into a vial.
- Accurately weigh approximately 10 mg of the internal standard (WIS) into the same vial.
- Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

- Transfer the solution to an NMR tube.

4. NMR Data Acquisition

- Experiment: ^1H NMR
- Pulse Angle: 90°
- Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all protons). This should be experimentally determined by a T_1 inversion-recovery experiment.
- Number of Scans: ≥ 16 (for good signal-to-noise ratio)

5. Data Processing and Calculation

- Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
- Select a well-resolved signal for the analyte (e.g., the CH_2OH protons) and a signal for the internal standard (e.g., the two olefinic protons of maleic anhydride).
- Carefully integrate these signals (I_{analyte} and I_{IS}).
- Calculate the purity of the **Pyridazin-3-ylmethanol** sample using the following equation:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (W_{\text{IS}} / W_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{IS}}) * \text{PIS}$$

Where:

- I: Integral value
- N: Number of protons for the integrated signal (Analyte: 2 for CH_2OH ; IS: 2 for maleic anhydride)
- W: Weight
- MW: Molecular Weight (Analyte: 110.11 g/mol ; IS: 98.06 g/mol)
- PIS: Purity of the Internal Standard

Sample Preparation for Complex Matrices

When analyzing **Pyridazin-3-ylmethanol** in biological fluids (e.g., plasma for pharmacokinetic studies), a sample preparation step is crucial to remove interfering matrix components like proteins and lipids.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol 1: Protein Precipitation (PPT)

A simple and fast method suitable for initial screening.

- To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[\[11\]](#)
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the HPLC mobile phase and inject.

Protocol 2: Liquid-Liquid Extraction (LLE)

Offers a cleaner extract compared to PPT.

- To 200 µL of plasma sample, add 50 µL of 1M sodium hydroxide solution to basify the sample.
- Add 1 mL of ethyl acetate (or another suitable water-immiscible organic solvent).
- Vortex for 2 minutes to extract the analyte into the organic phase.
- Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
- Transfer the upper organic layer to a clean tube.
- Evaporate to dryness and reconstitute as described in the PPT protocol.

Protocol 3: Solid-Phase Extraction (SPE)

Provides the cleanest extracts and allows for sample concentration, ideal for achieving low limits of quantification.^[12]

- **Condition:** Pass 1 mL of methanol followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.
- **Load:** Load 500 µL of pre-treated plasma (diluted 1:1 with 2% phosphoric acid in water) onto the cartridge. The acidic pH ensures the analyte is protonated and retained by the cation exchange sorbent.
- **Wash:** Wash the cartridge with 1 mL of 0.1M acetic acid, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
- **Elute:** Elute the **Pyridazin-3-ylmethanol** with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the analyte, releasing it from the sorbent.
- **Evaporate and Reconstitute:** Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Conclusion

The choice of analytical method for the quantification of **Pyridazin-3-ylmethanol** depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the nature of potential impurities. For routine quality control and purity assessment, the developed HPLC-UV method offers a robust, reliable, and straightforward solution. When higher sensitivity and selectivity are required, particularly for analyzing volatile impurities, the GC-MS method is superior. For the highest accuracy and for applications such as reference material certification, qNMR stands as an invaluable primary method. The provided sample preparation protocols offer a range of options for tackling complex biological matrices, ensuring that accurate and precise quantification can be achieved throughout the drug discovery and development process.

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